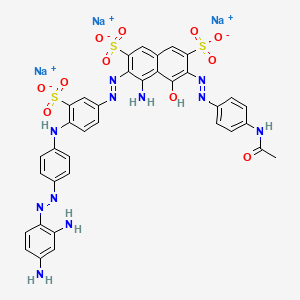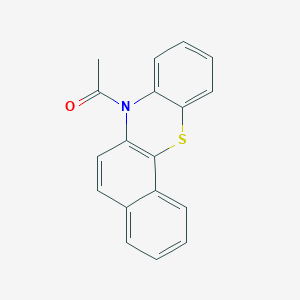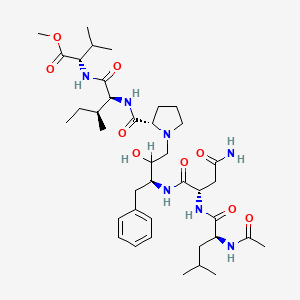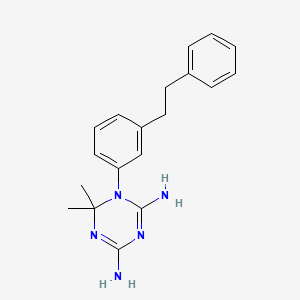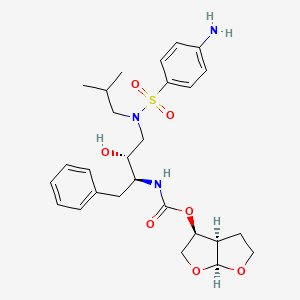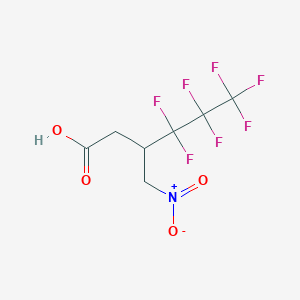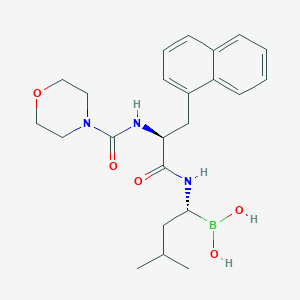
Rvp7C3xks6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by its unique structure, which includes boronic acid and morpholine-4-carbonyl groups. It has been identified by the Unique Ingredient Identifier (UNII) Rvp7C3xks6 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Rvp7C3xks6 involves multiple steps, including the formation of boronic acid derivatives and the incorporation of morpholine-4-carbonyl groups. The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes are often proprietary and may involve advanced organic synthesis techniques.
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis processes. These processes are optimized for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions: Rvp7C3xks6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acid derivatives, while reduction may yield alcohols or amines.
Scientific Research Applications
Rvp7C3xks6 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, including enzyme inhibition and protein binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Rvp7C3xks6 involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The boronic acid group in this compound plays a crucial role in its binding affinity and specificity. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
MLN-273: Another name for Rvp7C3xks6.
Boronic Acid Derivatives: Compounds with similar boronic acid groups.
Morpholine-4-carbonyl Compounds: Compounds with similar morpholine-4-carbonyl groups.
Comparison: this compound is unique due to its specific combination of boronic acid and morpholine-4-carbonyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Compared to other boronic acid derivatives, this compound may exhibit enhanced binding affinity and specificity for certain molecular targets.
Properties
CAS No. |
179679-47-1 |
|---|---|
Molecular Formula |
C23H32BN3O5 |
Molecular Weight |
441.3 g/mol |
IUPAC Name |
[(1R)-3-methyl-1-[[(2S)-2-(morpholine-4-carbonylamino)-3-naphthalen-1-ylpropanoyl]amino]butyl]boronic acid |
InChI |
InChI=1S/C23H32BN3O5/c1-16(2)14-21(24(30)31)26-22(28)20(25-23(29)27-10-12-32-13-11-27)15-18-8-5-7-17-6-3-4-9-19(17)18/h3-9,16,20-21,30-31H,10-15H2,1-2H3,(H,25,29)(H,26,28)/t20-,21-/m0/s1 |
InChI Key |
MQMHIOPMTAJOHV-SFTDATJTSA-N |
Isomeric SMILES |
B([C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC2=CC=CC=C21)NC(=O)N3CCOCC3)(O)O |
Canonical SMILES |
B(C(CC(C)C)NC(=O)C(CC1=CC=CC2=CC=CC=C21)NC(=O)N3CCOCC3)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol](/img/structure/B12789110.png)
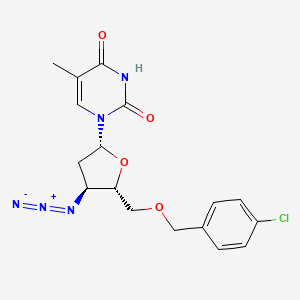
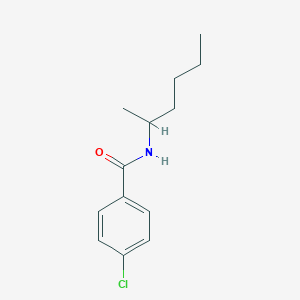
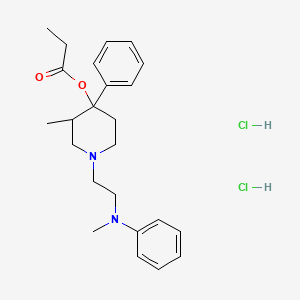
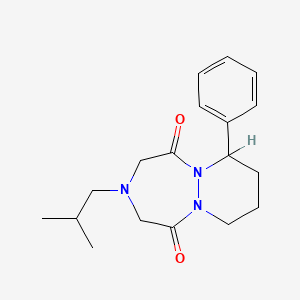
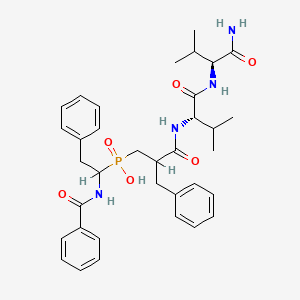
![14-Methyl-4-oxa-12,14,16-triazaheptacyclo[7.7.0.02,6.02,7.06,11.08,10.012,16]hexadecane-13,15-dione](/img/structure/B12789160.png)
